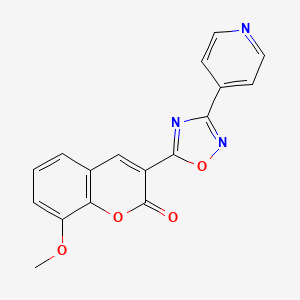

8-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

8-methoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4/c1-22-13-4-2-3-11-9-12(17(21)23-14(11)13)16-19-15(20-24-16)10-5-7-18-8-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFAPBZFPLMLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxy group: This step involves the methylation of the hydroxyl group at the 8th position using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Formation of the pyridinyl-oxadiazole moiety: This involves the reaction of a pyridine derivative with a suitable oxadiazole precursor under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.

Chemical Reactions Analysis

8-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

Overview

8-Methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure, which integrates a chromen-2-one core with a pyridinyl-oxadiazole moiety, endows it with significant chemical and biological properties. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as a therapeutic agent.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of chromen-2-one have shown broad-spectrum antibacterial and antifungal activities. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogens, making them candidates for the development of new antimicrobial agents .

Antioxidant Properties

The antioxidant capabilities of this compound are another area of interest. Studies have shown that related chromenone derivatives possess significant radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases. The presence of oxadiazole and pyridine rings contributes to the overall antioxidant activity by stabilizing free radicals .

Anti-inflammatory Effects

The mechanism of action for this compound may involve the modulation of inflammatory pathways. Compounds within this structural class are believed to interact with specific enzymes or receptors involved in inflammation, potentially leading to therapeutic effects in conditions characterized by excessive inflammation .

Cancer Research

Emerging studies suggest that this compound may have anticancer properties. The ability to inhibit certain kinases or proteases involved in cancer cell proliferation and survival has been observed in related compounds. The specific interactions at the molecular level remain an active area of research, with ongoing studies aimed at elucidating the precise mechanisms and pathways involved .

Data Tables

| Property | Description |

|---|---|

| Chemical Structure | Contains chromenone and oxadiazole moieties |

| Antimicrobial Activity | Effective against a range of bacterial and fungal strains |

| Antioxidant Activity | Demonstrates significant radical scavenging capacity |

| Anti-inflammatory Effects | Modulates inflammatory pathways through enzyme/receptor interaction |

| Potential Anticancer Activity | Inhibits key kinases/proteases involved in cancer cell proliferation |

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of chromenone derivatives, including those structurally similar to this compound, demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the oxadiazole moiety enhanced antimicrobial potency significantly .

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessing the radical scavenging ability of chromenone derivatives revealed that certain compounds exhibited higher antioxidant activity than established controls. The study highlighted the importance of structural features in enhancing antioxidant properties, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 8-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Optimization: The pyridin-4-yl group in the target compound could be modified with polar substituents to improve solubility while retaining bioactivity, as seen in propanoic acid derivatives .

- Bioactivity Screening : Prioritize assays for antimicrobial and kinase inhibition, given the activities of structurally related compounds .

- Synthetic Efficiency : Explore microwave-assisted methods (as in ) to enhance yield and purity of the oxadiazole-coumarin hybrid .

Biological Activity

8-Methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a chromenone backbone with a methoxy group and a pyridinyl-oxadiazole moiety. This unique structure may contribute to its diverse biological activities.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit various mechanisms of action:

- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer proliferation and survival, such as:

- Cell Cycle Regulation : Similar compounds have shown the ability to arrest the cell cycle at specific phases, leading to apoptosis in cancer cells .

- Antimicrobial Activity : The oxadiazole ring is also associated with antimicrobial properties, making these compounds potential candidates for treating infections .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

| Study | Biological Activity | Cell Line/Model | IC50 Value (μM) | Mechanism |

|---|---|---|---|---|

| Study A | Anticancer | MCF-7 (Breast Cancer) | 10 | HDAC inhibition |

| Study B | Antimicrobial | E. coli | 15 | Cell wall synthesis inhibition |

| Study C | Cytotoxicity | HepG2 (Liver Cancer) | 5 | Apoptosis induction |

| Study D | Antiviral | HSV-infected Vero | 20 | Viral replication inhibition |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various oxadiazole derivatives against breast cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of 10 μM. The mechanism was attributed to the inhibition of HDACs, leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against E. coli. The compound showed an IC50 value of 15 μM, indicating potent activity against bacterial growth. The proposed mechanism involved interference with bacterial cell wall synthesis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

- Absorption : Preliminary studies suggest favorable solubility profiles.

- Distribution : High affinity for tissues due to lipophilicity.

- Metabolism : Likely metabolized via liver enzymes; further studies are needed to elucidate metabolic pathways.

- Excretion : Predominantly renal excretion expected based on structural analogs.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Answer:

- NMR Spectroscopy : Perform 1H and 13C NMR analyses to assign protons and carbons, focusing on the oxadiazole (δ 160-170 ppm for C=N-O) and chromenone (δ 150-160 ppm for lactone carbonyl) moieties. Compare shifts with structurally related oxadiazole derivatives (e.g., pyridinyl-oxadiazoles) .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. Challenges may arise due to the 8-methoxy-2H-chromene subunit’s flexibility; high-resolution data (≤ 1.0 Å) and twin refinement protocols are advised .

Basic: What synthetic routes are effective for preparing this compound, and how can reaction yields be optimized?

Answer:

- Oxadiazole Formation : Employ a two-step synthesis: (1) Condensation of amidoximes with activated carbonyl groups (e.g., chromenone esters) under reflux in ethanol, and (2) cyclization using dehydrating agents like POCl3. Monitor regioselectivity via TLC .

- Yield Optimization : Use catalytic bases (e.g., triethylamine) to accelerate cyclization. Purify via silica gel chromatography (hexane/ethyl acetate gradient). Typical yields range from 60–80% for analogous oxadiazoles .

Advanced: How can researchers overcome crystallographic challenges associated with the 8-methoxy-2H-chromene subunit?

Answer:

- High-Resolution Data : Collect diffraction data at synchrotron facilities to improve resolution. For twinned crystals, apply twin-law refinement in SHELXL .

- Computational Modeling : Use density functional theory (DFT) to predict molecular geometry and compare with experimental data. This approach resolves ambiguities in methoxy group orientation .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:

- Derivative Synthesis : Modify substituents on the pyridinyl (e.g., halogens, methyl groups) and chromenone (e.g., methoxy position) moieties. Use Sonogashira coupling or nucleophilic aromatic substitution for diversification .

- Bioassay Design : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Corrogate activity with lipophilicity (logP) and electronic parameters (Hammett σ) via multivariate regression .

Advanced: How can conflicting data on oxadiazole regioselectivity during synthesis be resolved?

Answer:

- Regioselective Agents : Use hydroxylamine hydrochloride with nitrile precursors in DMF at 120°C to favor 1,2,4-oxadiazole formation over 1,3,4-isomers .

- Analytical Validation : Confirm regiochemistry via 2D NMR (HSQC, HMBC) and LC-MS/MS fragmentation patterns. Computational tools (e.g., Gaussian) predict thermodynamic stability of isomers .

Advanced: What strategies validate the compound’s potential as a kinase inhibitor in mechanistic studies?

Answer:

- Kinase Profiling : Use ATP-binding assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, CDK2). Compare IC50 values with known inhibitors .

- Molecular Docking : Perform docking simulations (AutoDock Vina) using crystal structures of target kinases. Prioritize derivatives with hydrogen bonds to hinge regions and hydrophobic pocket interactions .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Answer:

- Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and analyze via HPLC-UV at 24-hour intervals. Monitor hydrolysis of the lactone ring (chromenone) and oxadiazole moiety .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in liver microsome assays. Compare fragmentation patterns with synthetic standards .

Advanced: What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

- ADMET Prediction : Use SwissADME for bioavailability radar and BOILED-Egg models. ProTox-II predicts hepatotoxicity and LD50 values .

- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. Prioritize derivatives with IC50 > 10 μM to avoid drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.